2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid
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Description
Scientific Research Applications
Fluorescent Indicators for Calcium Measurement : Fmoc derivatives have been used to synthesize fluorescent indicators for measuring cytosolic free Ca2+. These indicators, such as fluo-3, offer advantages like higher resolution of high [Ca2+] levels and more convenient excitation wavelengths for fluorescence microscopy and flow cytometry (Minta, Kao, & Tsien, 1989).
Protection of Hydroxy-Groups in Synthesis : The Fmoc group has been effectively utilized to protect hydroxy-groups in chemical synthesis. It can be removed conveniently while preserving other base-labile protecting groups, facilitating complex organic syntheses (Gioeli & Chattopadhyaya, 1982).
Coordination and Fluorescence Studies : Studies involving coordination and fluorescence of specific fluorophores, such as 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid, have been conducted. These studies provide insights into the formation of Zn2+ ternary complexes and their applications in detecting intracellular Zn2+ (Hendrickson et al., 2003).
Solid Phase Peptide Synthesis : Fmoc amino acids have revolutionized solid-phase peptide synthesis, allowing for the creation of biologically active peptides and small proteins under a variety of conditions. This method represents a highly versatile approach in bioorganic chemistry (Fields & Noble, 2009).
PET Tracers for Tumor Imaging : Fmoc derivatives have been explored in the synthesis of PET tracers like anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[18F]FACBC) for brain tumor imaging. These tracers show promise due to their rapid and prolonged accumulation in tumors (Yu et al., 2010).
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-19(20(24)25)12-9-13(10-12)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18-19H,9-11H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUWZLCYMWPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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